molecular formula C19H30BNO4 B13876461 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol

2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol

Cat. No.: B13876461
M. Wt: 347.3 g/mol
InChI Key: FNDXDGHBIXQCEI-UHFFFAOYSA-N
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Description

2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol is a complex organic compound that features a boronic ester group. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol typically involves multiple steps. One common approach is to start with the preparation of the boronic ester intermediate. This can be achieved by reacting 4-bromo-1,2-dimethylbenzene with pinacolborane in the presence of a palladium catalyst to form 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid pinacol ester .

Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The boronic ester intermediate is reacted with 4-chloropiperidine in the presence of a base such as potassium carbonate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Palladium catalysts such as Pd(PPh3)4 are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol lies in its combination of a boronic ester group with a piperidine ring and an oxyethanol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C19H30BNO4

Molecular Weight

347.3 g/mol

IUPAC Name

2-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol

InChI

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)15-5-7-16(8-6-15)21-11-9-17(10-12-21)23-14-13-22/h5-8,17,22H,9-14H2,1-4H3

InChI Key

FNDXDGHBIXQCEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)OCCO

Origin of Product

United States

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